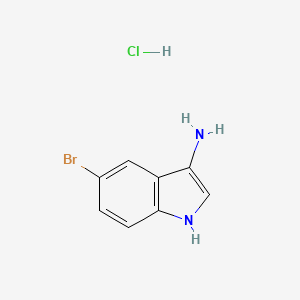

![molecular formula C16H19ClN4O2S B2755631 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methylpropyl)acetamide CAS No. 923121-02-2](/img/structure/B2755631.png)

2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methylpropyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-isobutylacetamide” is a thiazol-urea derivative . Thiazole is an important aromatic heterocyclic moiety in a large number of anticancer agents . This compound is part of a series of thiazol-urea derivatives that were designed and synthesized to improve the druggability of target compounds .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Research has demonstrated that derivatives of this compound, particularly those incorporating thiazolidinones and azetidinones frameworks, possess significant antibacterial, antifungal, and antitubercular properties. These compounds have been synthesized and tested against a variety of microorganisms, showing promising results that suggest their potential as therapeutic agents in fighting infections caused by bacteria, fungi, and tuberculosis (Patel, Desai, Desai, & Chikhalia, 2006).

Anticancer Activity

Another area of application is in the development of anticancer agents. Novel thiazolyl urea derivatives have been synthesized and evaluated for their antitumor activities. Some of these compounds have shown promising results in inhibiting tumor growth, highlighting the potential of such derivatives in cancer therapy (Ling, Xin, Zhong, & Jian‐xin, 2008).

Antioxidant Activities

A series of urea, thiourea, and selenourea derivatives with thiazole moieties have been synthesized and evaluated for their antioxidant activities. These compounds exhibited potent activity in various in vitro assays, indicating their potential as effective antioxidant agents. The structure-activity relationship studies revealed that certain functionalities, particularly selenourea with halogen groups, significantly enhance their antioxidant properties (Bhaskara Reddy, Srinivasulu, Peddanna, Apparao, & Ramesh, 2015).

Structural and Pharmacological Evaluation

The compound and its derivatives have been structurally characterized and evaluated for various pharmacological properties. For instance, thiazolidinone derivatives have been assessed for their activity against Entamoeba histolytica, showcasing their potential as antiamoebic agents. Such studies are crucial for understanding the molecular framework necessary for biological activity and for designing compounds with enhanced efficacy (Mushtaque, Avecilla, & Azam, 2012).

Mechanism of Action

Target of Action

The compound, also known as 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-isobutylacetamide, is a thiazole derivative . Thiazoles are known to be biologically active and have been found in many potent compounds such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) . .

Mode of Action

The mode of action of thiazole derivatives can vary greatly depending on their structure and the presence of other functional groups . Some thiazole derivatives have been found to inhibit certain kinases

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways due to their diverse biological activities . .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects . .

Properties

IUPAC Name |

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O2S/c1-10(2)8-18-14(22)7-13-9-24-16(20-13)21-15(23)19-12-5-3-11(17)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,22)(H2,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNFNIFNAHSDBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide](/img/structure/B2755549.png)

![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2755550.png)

![5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2755554.png)

![5-Chloro-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2755555.png)

![5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2755556.png)

![N-(thiophen-2-yl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide](/img/structure/B2755560.png)

![3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)cyclohexyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2755568.png)

![N-[(4-Fluorophenyl)methyl]-1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-4-carboxamide](/img/structure/B2755570.png)